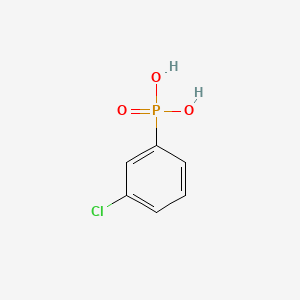

3-CHLOROPHENYLPHOSPHONIC ACID

Descripción

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is the study of chemical compounds containing a carbon-phosphorus bond. Phenylphosphonic acid and its derivatives are distinguished by the direct bond between a phenyl group and a phosphorus atom, which is also bonded to two hydroxyl groups and one oxygen atom via a double bond. cymitquimica.combeilstein-journals.org This structure defines them as phosphonic acids. These compounds are key intermediates in organophosphorus synthesis. tandfonline.com For instance, they can be used to create phosphonates through esterification or phosphonic dichlorides, which are highly reactive and useful in further chemical transformations. tandfonline.comgoogle.com The chemistry of these compounds is rich, involving reactions like the Arbusov reaction for the formation of phosphonates and the use of phosphinic acids as powerfully nucleophilic reagents. publish.csiro.au The decomposition of related compounds like phenylphosphinic anhydride (B1165640) can yield phenylphosphonic acid, highlighting the interconnectedness of these organophosphorus species. rsc.org

Significance of Arylphosphonic Acids in Contemporary Research

Arylphosphonic acids, the broader family to which phenylphosphonic acids belong, are of considerable interest in modern materials science and coordination chemistry. cymitquimica.com Their rigid aromatic framework combined with the coordinating ability of the phosphonic acid group makes them excellent building blocks for creating complex supramolecular structures. beilstein-journals.orgresearchgate.net

A primary application is in the synthesis of hybrid inorganic-organic materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. tandfonline.commdpi.com The phosphonic acid group can act as a linker, binding to various metal ions to form stable, multi-dimensional networks. researchgate.net These materials are investigated for a wide range of potential applications, including gas storage, catalysis, magnetism, and fluorescence. tandfonline.com The resulting structures, such as polyphosphonate covalent organic frameworks, are noted for their high stability against thermal decomposition and hydrolysis. bsz-bw.de The pH of the reaction media can have a crucial impact on the final structure of the hybrid material, allowing for controlled synthesis. tandfonline.com

Scope and Research Trajectories of 3-Chlorophenylphosphonic Acid Studies

3-Chlorophenylphosphonic acid is a specific derivative within the arylphosphonic acid family, distinguished by a chlorine atom at the meta-position of the phenyl ring. guidechem.com This substitution influences its electronic properties, solubility, and reactivity, making it a target of specialized research.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5431-34-5 | guidechem.com |

| Molecular Formula | C6H6ClO3P | guidechem.com |

| Molecular Weight | 192.535 g/mol | guidechem.com |

| pKa1 | 1.55 (at 25°C) | guidechem.com |

| pKa2 | 6.65 (at 25°C) | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Research involving 3-chlorophenylphosphonic acid primarily focuses on its utility as a precursor and a ligand. Its dichloride derivative, (3-chlorophenyl)phosphonic dichloride, is a key intermediate for creating more complex molecules, including those with stereogenic phosphorus centers, which are of interest in asymmetric catalysis. harvard.edu

A significant trajectory for this compound is its use in constructing coordination polymers. mdpi.comrsc.org The presence of the phosphonic acid group allows it to coordinate with a variety of metal ions, including lanthanides. researchgate.netmdpi.com Lanthanide complexes are renowned for their unique luminescent properties, such as sharp, line-like emission bands and long luminescence lifetimes, which stem from f-f electronic transitions. researchgate.netwikipedia.orgnih.gov By incorporating ligands like 3-chlorophenylphosphonic acid, researchers can design novel materials with tailored photophysical properties for applications in sensors, bioimaging, and lighting technologies. researchgate.netresearchgate.net The ligand plays a crucial role in sensitizing the lanthanide ion's luminescence through a process often called the "antenna effect". wikipedia.org

Structure

3D Structure

Propiedades

Número CAS |

5431-34-5 |

|---|---|

Fórmula molecular |

C6H6ClO3P |

Peso molecular |

192.53 g/mol |

Nombre IUPAC |

(3-chlorophenyl)phosphonic acid |

InChI |

InChI=1S/C6H6ClO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) |

Clave InChI |

KPRMTLXLUPSXMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)P(=O)(O)O |

SMILES canónico |

C1=CC(=CC(=C1)Cl)P(=O)(O)O |

Otros números CAS |

5431-34-5 |

Origen del producto |

United States |

Synthetic Methodologies for 3 Chlorophenylphosphonic Acid and Its Analogs

Established Synthetic Routes for Phosphonic Acids

The preparation of phosphonic acids, including 3-chlorophenylphosphonic acid, typically follows pathways that first construct a phosphonate (B1237965) ester, which is subsequently converted to the final acid form. researchgate.net

Hydrolysis of Phosphonates

A prevalent method for obtaining phosphonic acids is through the hydrolysis of their corresponding dialkyl or diaryl esters. mdpi.comwikipedia.org This transformation can be accomplished under various conditions, each with its own advantages and limitations.

Acid-catalyzed hydrolysis is a widely applied method for the conversion of phosphonate esters to phosphonic acids. nih.govnih.gov This process is typically carried out by refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org

The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.gov The use of concentrated HCl (35–37% in water) at reflux for a duration of 1 to 12 hours is a general and effective method. beilstein-journals.org For instance, various arylphosphonic acids have been prepared by refluxing the corresponding dialkyl arylphosphonates with an excess of hydrochloric acid for 12 hours, yielding the products in the range of 71–93%. nih.gov However, these harsh conditions may not be suitable for substrates containing acid-sensitive functional groups. thieme-connect.comcdnsciencepub.com

The mechanism of hydrolysis for dialkyl phosphonates in acidic conditions likely involves protonation of the phosphonate, followed by nucleophilic attack by water. beilstein-journals.org In the case of diphenyl phosphonates, a similar mechanism is proposed where the protonated phosphonate is attacked by water, leading to the elimination of phenol (B47542). beilstein-journals.org

Table 1: Examples of Phosphonic Acids Prepared by Acid-Catalyzed Hydrolysis

| Starting Material (Dialkyl Phosphonate) | Product (Phosphonic Acid) | Reagent | Conditions | Yield (%) | Reference |

| Diethyl Phenylphosphonate | Phenylphosphonic Acid | Conc. HCl | Reflux, 12h | 71-93 | nih.gov |

| Diethyl (4-methylphenyl)phosphonate | (4-Methylphenyl)phosphonic Acid | Conc. HCl | Reflux, 12h | 71-93 | nih.gov |

| Diethyl (4-acetylphenyl)phosphonate | (4-Acetylphenyl)phosphonic Acid | Conc. HCl | Reflux, 12h | 71-93 | nih.gov |

| Dimethyl Methylphosphonate | Methylphosphonic Acid | Conc. HCl | Reflux | N/A | nih.gov |

This table is interactive. Click on the headers to sort the data.

The McKenna reaction provides a mild and efficient alternative for the dealkylation of phosphonate esters to form phosphonic acids. nih.govdoaj.org This method utilizes halotrimethylsilanes, most commonly bromotrimethylsilane (B50905) (BTMS), to convert dialkyl phosphonates into their corresponding bis(trimethylsilyl) esters. nih.govresearchgate.net These silyl (B83357) esters are then readily hydrolyzed to the phosphonic acid by the addition of a protic solvent like methanol (B129727) or water. beilstein-journals.orgnih.gov

The reaction is known for its mild conditions, making it suitable for substrates with sensitive functional groups that would not tolerate harsh acidic hydrolysis. thieme-connect.com The process involves two main steps: the silylation of the phosphonate ester and the subsequent solvolysis of the silyl ester. nih.gov The progress of the McKenna reaction can be conveniently monitored by ³¹P NMR spectroscopy. nih.gov

While bromotrimethylsilane is the most common reagent, iodotrimethylsilane (B154268) (TMSI) can also be used effectively. nih.govrsc.org Chlorotrimethylsilane (TMSCl) is generally less reactive and may require elevated temperatures or the addition of an iodide salt to achieve complete conversion. nih.govnih.govtandfonline.com

Table 2: Dealkylation of Phosphonates using McKenna's Reaction

| Starting Material (Dialkyl Phosphonate) | Reagent | Intermediate | Product (Phosphonic Acid) | Reference |

| Dialkyl Phosphonate | Bromotrimethylsilane (BTMS) | Bis(trimethylsilyl) Phosphonate | Phosphonic Acid | nih.govresearchgate.net |

| Dialkyl Phosphonate | Iodotrimethylsilane (TMSI) | Bis(trimethylsilyl) Phosphonate | Phosphonic Acid | rsc.orgrsc.org |

| Diethyl Phosphonate | Chlorotrimethylsilane (TMSCl) | Bis(trimethylsilyl) Phosphonate | Phosphonic Acid | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Boron tribromide (BBr₃) is a highly effective reagent for the clean and quantitative dealkylation of a variety of dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters. thieme-connect.comthieme-connect.com The reaction is typically carried out in an aprotic solvent like toluene, initially at a low temperature (e.g., -30 °C) and then warmed to a higher temperature (e.g., 70 °C). beilstein-journals.orgnih.gov

This method is compatible with a wide range of functional groups within the phosphonate molecule, making it a versatile choice for complex substrates. thieme-connect.comthieme-connect.com The process is believed to proceed through the formation of a primary adduct between the boron tribromide and the phosphonate oxygen, followed by a thermally induced bis-bromodealkylation to form borophosphonate oligomers. beilstein-journals.orgthieme-connect.com Subsequent methanolysis of these intermediates yields the free phosphonic acid in high yields, often up to 95%. beilstein-journals.orgnih.gov The use of 0.9 equivalents of BBr₃ per phosphonate group has been found to give the best results. beilstein-journals.orgnih.gov

For substrates that are particularly sensitive, such as peptides containing phosphonate groups, even milder dealkylation conditions are required. beilstein-journals.orgnih.gov One such method involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) as the silylating agent in the presence of trifluoroacetic acid (TFA), with dimethylsulfide (DMS) and m-cresol (B1676322) added to scavenge reactive intermediates and prevent side reactions. beilstein-journals.orgnih.gov

Another approach is the thermal dealkylation of di-tert-butyl phosphonates, which can decompose upon heating to yield the corresponding phosphonic acid. mdpi.com

Direct Synthesis from Phosphorous Acid (H₃PO₃)

While less common for the synthesis of arylphosphonic acids like 3-chlorophenylphosphonic acid, direct methods utilizing phosphorous acid (H₃PO₃) to form the P-C bond and the phosphonic acid functionality simultaneously exist. beilstein-journals.orgnih.gov These methods are often employed in specific contexts, such as the synthesis of certain hydroxymethylene bis-phosphonic acids. beilstein-journals.orgnih.gov

Targeted Synthesis of Chlorinated Phenylphosphonic Acid Derivatives

The direct synthesis of chlorinated phenylphosphonic acids can be approached through several established routes. A primary method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an appropriate aryl halide. wikipedia.orgjk-sci.comchem-station.com For the synthesis of 3-chlorophenylphosphonic acid, this would typically start with a 3-chlorohalobenzene. The reaction proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to form the corresponding dialkyl phenylphosphonate. wikipedia.org

Another common strategy involves the use of phosphonic acid dihalides as key intermediates. For instance, (3-chlorophenyl)phosphonic dichloride serves as a direct precursor that can be hydrolyzed to the desired acid. nih.gov Similarly, the para-isomer, p-chlorophenylphosphonic acid dichloride, is used to synthesize 4-chlorophenylphosphonic acid and its derivatives. prepchem.comgoogle.com The synthesis of these phosphonic acid dichlorides can be achieved through various methods, including reactions with phosphorus pentachloride or phosgene (B1210022). google.com

Once the phosphonate ester is formed, typically a dialkyl (3-chlorophenyl)phosphonate, the final step is the hydrolysis of the ester groups to yield the phosphonic acid. This dealkylation can be carried out under harsh acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org A milder and widely used alternative is the McKenna procedure, which involves treatment with bromotrimethylsilane (TMSBr) followed by methanolysis. nih.govbeilstein-journals.org

Table 1: General Synthetic Routes to Chlorinated Phenylphosphonic Acids

| Method | Starting Materials | Key Intermediates | Final Product |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | 3-Chlorohalobenzene, Trialkyl phosphite | Dialkyl (3-chlorophenyl)phosphonate | 3-Chlorophenylphosphonic acid |

| Hydrolysis of Dichloride | (3-Chlorophenyl)phosphonic dichloride, Water | - | 3-Chlorophenylphosphonic acid |

Synthesis of 3-Nitro-4-chlorophenylphosphonic Acid Derivatives

The introduction of a nitro group onto the chlorinated phenylphosphonic acid scaffold creates valuable intermediates for further functionalization, particularly for the synthesis of amino derivatives. The synthesis of compounds like 3-nitro-4-chlorophenylphosphonic acid typically involves the nitration of a pre-formed chlorophenylphosphonic acid or its ester derivative.

The regioselectivity of the nitration is directed by the existing substituents on the benzene (B151609) ring. The phosphonic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. When starting with 4-chlorophenylphosphonic acid, the incoming nitro group is directed to the position ortho to the chlorine and meta to the phosphonic acid group, yielding the 3-nitro-4-chlorophenylphosphonic acid derivative. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. This approach is analogous to the nitration of other phenyl derivatives where existing groups guide the position of electrophilic substitution. googleapis.com

Methodologies for Related Amino-Chlorophenyl Phosphonic Acids

Amino-chlorophenylphosphonic acids are important structural motifs in medicinal chemistry. ontosight.ai A prominent method for their synthesis is the Kabachnik-Fields reaction. This one-pot, three-component condensation involves a chlorinated aromatic aldehyde, an amine, and a dialkyl phosphite (like dimethylphosphite). ajol.info For example, reacting 4-chlorobenzaldehyde (B46862) with an appropriate amine and dimethylphosphite (B8804443) can yield α-amino phosphonate esters, which can then be hydrolyzed to the corresponding amino-chlorophenyl phosphonic acids. ajol.info

Another key strategy is the reduction of a nitro-chlorophenylphosphonic acid. The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or metal-acid systems (e.g., SnCl₂/HCl). This pathway is crucial for synthesizing compounds where the amino group is directly attached to the aromatic ring, such as 3-amino-4-chlorophenylphosphonic acid, which would be derived from the corresponding 3-nitro-4-chlorophenylphosphonic acid. googleapis.comresearchgate.net

Table 2: Synthesis of Amino-Chlorophenyl Phosphonic Acid Derivatives

| Method | Reactants | Product Example |

|---|---|---|

| Kabachnik-Fields Reaction | 4-Chlorobenzaldehyde, 2-Amino-4-methylphenol, Dimethylphosphite | [5-Methyl-2-hydroxyphenyl amino)-(4-chlorophenyl)-methyl]-phosphonic acid dimethyl ester ajol.info |

| Nitro Group Reduction | 3-Nitro-4-chlorophenylphosphonic acid, Reducing agent (e.g., H₂/Pd) | 3-Amino-4-chlorophenylphosphonic acid googleapis.com |

Considerations for Positional Isomers and Related Structural Variants

The synthesis of specific positional isomers of chlorophenylphosphonic acid requires careful selection of starting materials, as the position of the chlorine atom is typically established at the beginning of the synthetic sequence and is not easily altered.

To synthesize 3-chlorophenylphosphonic acid , the starting material must have a chlorine atom at the meta position. Suitable precursors include 1-bromo-3-chlorobenzene (B44181) (for a Michaelis-Arbuzov approach) or 3-chloroaniline (B41212). chemicalbook.comcarlroth.com 3-chloroaniline can be converted to the corresponding diazonium salt, which can then undergo a Sandmeyer-type reaction with a phosphorus source.

Conversely, the synthesis of the 4-chlorophenylphosphonic acid isomer begins with para-substituted precursors like p-chlorobenzyl chloride or 4-chlorobromobenzene. ontosight.ai The use of p-chlorophenylphosphonic acid dichloride is also a direct route to the 4-chloro isomer. prepchem.comgoogle.com

The electronic and steric properties of these isomers differ, which can influence their reactivity in subsequent transformations. For example, the electronic effects of a substituent at the para-position can have a more pronounced influence on the reactivity of other sites on the ring compared to a meta-substituent. dicp.ac.cn

The synthetic principles extend to other structural variants. For instance, tolylphosphonic acid dichlorides or trifluoromethylphenylphosphonic acid dichloride can be prepared from the corresponding substituted aromatic precursors, demonstrating the versatility of these methods for creating a library of functionally diverse arylphosphonic acids. google.com The key consideration remains the strategic choice of the initial substituted benzene ring to ensure the desired arrangement of functional groups in the final product.

Chemical Reactivity and Transformation Pathways of 3 Chlorophenylphosphonic Acid

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group, -P(O)(OH)₂, is the primary site for reactions such as esterification, amide formation, and conversion to more reactive species like acid chlorides and anhydrides. These transformations are analogous to those of carboxylic acids but are influenced by the unique properties of the phosphorus center.

Esterification Reactions

The conversion of 3-chlorophenylphosphonic acid to its corresponding esters can be achieved through several established methods. Direct esterification with alcohols is a common approach, often requiring dehydrating agents or catalysts to drive the reaction to completion. For instance, the esterification of phosphonic acids can be facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or through the use of orthoacetates, which can selectively yield either mono- or diesters depending on the reaction temperature. nih.gov At lower temperatures (e.g., 30°C), the reaction with triethyl orthoacetate tends to favor the formation of the monoester, while higher temperatures (e.g., 90°C) promote the formation of the diester. nih.gov

Alternatively, the phosphonic acid can be converted to a more reactive intermediate, such as a phosphonyl chloride, which then readily reacts with an alcohol to form the ester. nih.gov Another effective method involves the use of coupling agents like triphenylphosphine (B44618) oxide with oxalyl chloride, which activates the carboxylic acid (and by analogy, the phosphonic acid) for reaction with an alcohol at room temperature, often providing excellent yields. nih.gov

| Method | Reagents | Key Conditions | Primary Product |

|---|---|---|---|

| Direct Esterification | Alcohol, Dehydrating Agent (e.g., DCC) | Varies | Mono- or Diester |

| Orthoacetate Method | Triethyl orthoacetate, Alcohol | Temperature-dependent (30°C for monoester, 90°C for diester) | Mono- or Diester |

| Via Phosphonyl Chloride | Chlorinating agent (e.g., SOCl₂), then Alcohol | Two-step process | Diester |

| Coupling Agent Method | TPPO, (COCl)₂, Alcohol, Et₃N | Room temperature | Ester |

Amide Formation

The synthesis of phosphonamides from 3-chlorophenylphosphonic acid involves its reaction with primary or secondary amines. Similar to esterification, this transformation often requires the activation of the phosphonic acid. Coupling reagents are frequently employed to facilitate this reaction. For example, phosphonium (B103445) salts generated in situ from N-chlorophthalimide and triphenylphosphine can effectively activate carboxylic acids for amidation at room temperature, a method that can be extended to phosphonic acids. nih.gov

The general procedure involves mixing the phosphonic acid with the coupling agents, followed by the addition of the amine. nih.gov The use of a base, such as a tertiary amine, is common to neutralize the acidic byproducts and drive the reaction forward. fishersci.co.uk The choice of solvent and reaction time can influence the yield of the resulting phosphonamide.

| Coupling Agent System | Typical Solvents | General Conditions |

|---|---|---|

| N-chlorophthalimide/Triphenylphosphine | Toluene, Acetonitrile | Room temperature, 12 hours |

| Carbodiimides (e.g., DCC, EDC) | DMF, DCM | 0°C to room temperature |

| HATU/Base (e.g., DIEA) | DMF | 0°C to room temperature |

Anhydride (B1165640) Formation and Other Acid Chloride Conversions

3-Chlorophenylphosphonic acid can be converted into its corresponding anhydride, a more reactive species useful for further synthetic transformations. The dehydration of phosphonic acids can be achieved using dehydrating agents such as acetic anhydride or by heating. core.ac.uk Propanephosphonic acid anhydride (T3P®) is a commercially available cyclic trimer that serves as a powerful dehydrating agent itself and is used to promote condensation reactions. core.ac.uk

The conversion of the phosphonic acid to 3-chlorophenylphosphonyl chloride, a highly reactive intermediate, is typically accomplished using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com These phosphonyl chlorides are valuable precursors for the synthesis of esters, amides, and other derivatives under mild conditions. nih.gov For example, the reaction of an arylphosphonic acid with an excess of thionyl chloride can yield the corresponding phosphinic acid anhydride. google.com

Reactions at the Chlorinated Phenyl Ring

The presence of a chlorine atom and a phosphonic acid group on the phenyl ring influences its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions, as well as in metal-catalyzed cross-coupling reactions.

Substituent Effects on Aromatic Reactivity

The phosphonic acid group is a meta-directing and strongly deactivating group due to its significant electron-withdrawing nature. When both substituents are present, their directing effects must be considered. In the case of 3-chlorophenylphosphonic acid, the chlorine is at the meta position relative to the phosphonic acid group. Further electrophilic substitution will be directed by both groups, likely leading to a complex mixture of products, with substitution occurring at positions ortho and para to the chlorine, and meta to the phosphonic acid group.

Potential for Halogen-Based Transformations

The chlorine atom on the phenyl ring of 3-chlorophenylphosphonic acid opens up possibilities for various halogen-based transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgmdpi.com This would allow for the formation of a new carbon-carbon bond at the position of the chlorine atom, leading to biphenyl (B1667301) derivatives of phosphonic acid.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orglibretexts.orgmdpi.com This would introduce a vinyl group onto the phenyl ring at the site of the chlorine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.orgtcichemicals.comorganic-chemistry.orgnih.gov This would provide a route to aminophenylphosphonic acid derivatives.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups (like the phosphonic acid group, especially when deprotonated) can activate the ring for SNAr reactions. wikipedia.orgmasterorganicchemistry.comdalalinstitute.comlibretexts.orglibretexts.org This would allow for the direct replacement of the chlorine atom by a variety of nucleophiles.

These potential transformations highlight the synthetic utility of 3-chlorophenylphosphonic acid as a building block for more complex molecules with potential applications in various fields of chemistry.

Reaction Mechanisms in Solution (General Acid/Phenol (B47542) Analogs)

The reactivity of 3-chlorophenylphosphonic acid in solution, particularly in the presence of general acids and phenol analogs, is governed by the fundamental principles of catalysis and the inherent chemical properties of the phosphonic acid group and the substituted aromatic ring. While specific kinetic studies on 3-chlorophenylphosphonic acid with a wide array of phenol analogs are not extensively documented in publicly accessible literature, the reaction mechanisms can be inferred from the well-established reactivity of phosphonic acids and the electronic influence of the chlorine substituent.

The primary reaction anticipated between 3-chlorophenylphosphonic acid and a phenol analog is esterification, leading to the formation of a phosphonate (B1237965) ester. This reaction can be catalyzed by a general acid. The chlorine atom at the meta-position of the phenyl ring exerts an electron-withdrawing inductive effect, which increases the acidity of the phosphonic acid protons compared to unsubstituted phenylphosphonic acid. This enhanced acidity can influence the protonation equilibria in solution and the rates of acid-catalyzed reactions.

A plausible mechanism for the acid-catalyzed esterification of 3-chlorophenylphosphonic acid with a generic phenol analog (ArOH) is depicted below.

Step 1: Protonation of the Phosphonic Acid

In the presence of a strong acid catalyst (HA), one of the oxygen atoms of the phosphonic acid group of 3-chlorophenylphosphonic acid is protonated. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Phenol Analog

The oxygen atom of the phenol analog, acting as a nucleophile, attacks the activated phosphorus atom. This step results in the formation of a pentacoordinate intermediate.

Step 3: Proton Transfer

A proton is transferred from the positively charged oxygen of the former phenol to one of the hydroxyl groups on the phosphorus intermediate. This step is facilitated by the solvent or a conjugate base (A⁻).

Step 4: Elimination of Water

The intermediate collapses with the departure of a water molecule, a good leaving group, to form a protonated phosphonate ester.

Step 5: Deprotonation

The protonated phosphonate ester is deprotonated by a base (e.g., water or the conjugate base A⁻) to yield the final phosphonate ester product and regenerate the acid catalyst.

The reactivity of the phenol analog will also play a crucial role. Electron-donating groups on the aromatic ring of the phenol will increase its nucleophilicity, potentially accelerating the rate of nucleophilic attack. Conversely, electron-withdrawing groups on the phenol will decrease its nucleophilicity and may retard the reaction.

The following table summarizes the expected influence of substituents on the reactants on the rate of esterification:

| Reactant | Substituent Nature | Effect on Reaction Rate | Rationale |

| 3-Chlorophenylphosphonic Acid | Chlorine (meta) | Increase | The electron-withdrawing nature of chlorine increases the acidity of the P-OH groups and the electrophilicity of the phosphorus atom. |

| Phenol Analog | Electron-donating (e.g., -CH₃, -OCH₃) | Increase | Enhances the nucleophilicity of the phenolic oxygen. |

| Phenol Analog | Electron-withdrawing (e.g., -NO₂, -CN) | Decrease | Reduces the nucleophilicity of the phenolic oxygen. |

It is important to note that while acid catalysis promotes the forward esterification reaction, it will also catalyze the reverse hydrolysis reaction. The net direction of the reaction will be determined by the specific reaction conditions, including temperature, solvent, and the presence of dehydrating agents.

Derivatization Strategies and Functionalization of 3 Chlorophenylphosphonic Acid

Preparation of Functionalized Phosphonic Acid Derivatives

The conversion of 3-chlorophenylphosphonic acid into more reactive intermediates is a common first step in its functionalization. One important class of intermediates is the phosphonic acid dihalides. For instance, p-chlorophenylphosphonic acid can be converted to its dichloride derivative by reacting it with phosgene (B1210022) at elevated temperatures (180-190°C). google.com This reaction proceeds with high yield (84%) and provides a versatile precursor for subsequent nucleophilic substitution reactions. google.com Similarly, treatment of p-chlorophenylphosphonic anhydride (B1165640) with phosgene can also yield the corresponding dichloride. google.com

Another approach to activate the phosphonic acid is through the use of oxalyl chloride. The reaction of phenylphosphonic acid dimethyl ester with oxalyl chloride at 110-115°C results in the formation of phenylphosphonic acid dichloride. google.com While not specific to the 3-chloro substituted analog, this method highlights a general strategy for converting phosphonic esters to their more reactive dihalide counterparts.

Esterification represents another key functionalization strategy. The direct esterification of phosphonic acids can be challenging, but various methods have been developed to achieve this transformation. nih.gov A general and efficient method for esterification involves the use of a coupling system composed of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride. This system facilitates the condensation of carboxylic acids and alcohols at room temperature, and similar principles can be applied to phosphonic acids. nih.gov The reaction proceeds under mild and neutral conditions, offering excellent yields. nih.gov The general mechanism involves the activation of the acid by the TPPO/(COCl)₂ reagent, followed by nucleophilic attack by the alcohol.

Selective esterification to produce monoesters of phosphonic acids can be achieved using orthoacetates. For example, the reaction of a phosphonic acid with triethyl orthoacetate can selectively yield the monoethyl ester. nih.gov The selectivity and reaction rate are influenced by temperature and the amount of orthoacetate used. At higher temperatures, the formation of the diester becomes more favorable. nih.gov

Incorporation into Complex Molecular Architectures

The functionalized derivatives of 3-chlorophenylphosphonic acid serve as valuable building blocks for the synthesis of more complex molecules with potential applications in various fields, including medicinal chemistry and materials science.

Phosphonic Acid Analogs in Phospholipid and Organophosphonate Synthesis

While direct incorporation of 3-chlorophenylphosphonic acid into phospholipids (B1166683) is not extensively documented in readily available literature, the synthesis of phosphonate (B1237965) analogs of phospholipids is a well-established field. The structural similarity between the phosphonate and phosphate (B84403) groups allows for the creation of non-hydrolyzable mimics of natural phospholipids. The general strategy for synthesizing such analogs would involve the preparation of a suitable derivative of 3-chlorophenylphosphonic acid, such as its dichloride or a monoester monochloride, which can then be coupled with a diacylglycerol or a related precursor. The synthesis of biomembrane-mimic polymers with various phospholipid head groups has been achieved through the polymerization of monomers containing a phosphonic acid moiety, demonstrating the feasibility of incorporating phosphonic acids into larger macromolecular structures. elsevierpure.com

The synthesis of various organophosphonates can be achieved through reactions like the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.orgchem-station.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org While this reaction is primarily used for the formation of alkylphosphonates, variations of this chemistry could potentially be employed to further functionalize derivatives of 3-chlorophenylphosphonic acid. For instance, the ester derivatives of 3-chlorophenylphosphonic acid could be synthesized and subsequently used in coupling reactions to build more complex organophosphonate structures.

Development of Amino Acid and Heterocyclic Derivatives

The synthesis of phosphonopeptides, which are analogs of natural peptides where an amide bond is replaced by a phosphonamidate or a phosphonate linkage, is an area of significant research interest. nih.govnih.gov A common method for the synthesis of phosphonopeptides involves the coupling of an N-protected aminoalkylphosphonochloridate with an amino acid or peptide ester. nih.govencyclopedia.pub Therefore, converting 3-chlorophenylphosphonic acid to its corresponding dichlorophosphine or dichlorophosphine oxide would be a critical step to enable its incorporation into peptide-like structures. wikipedia.org The synthesis of phosphonopeptides can also be achieved through a pseudo four-component condensation reaction of amides, aldehydes, alkyl dichlorophosphites, and amino/peptide esters. researchgate.net

The incorporation of the 3-chlorophenylphosphonic acid moiety into heterocyclic structures is another avenue for creating novel compounds with potentially interesting biological activities. The synthesis of heterocyclic phosphonates is an area of active research, with various methods being developed for their preparation. chim.it For example, the reaction of a starting material derived from p-aminoacetophenone and 2-chlorophenol (B165306) can be used to synthesize new azo-pyrazoline derivatives. researchgate.net While not directly involving 3-chlorophenylphosphonic acid, this illustrates a general strategy for constructing heterocyclic systems that could be adapted. The synthesis of 1,3-benzoazaphosphole analogues, a class of phosphorus-containing heterocycles, has been achieved through the cyclization of a 2-aminophenyl(phenyl)phosphine intermediate. nih.gov By analogy, derivatives of 3-chlorophenylphosphonic acid could potentially be used as precursors to create novel phosphorus-containing heterocyclic systems.

Advanced Applications in Materials Science and Engineering

Interfacial Engineering of Transparent Conductive Oxides

The interface between conductive oxides and other materials is a critical determinant of performance in many electronic devices. Aryl phosphonic acids, including 3-chlorophenylphosphonic acid, are particularly effective at modifying these interfaces, especially that of the widely used transparent conductive oxide, Indium Tin Oxide (ITO).

Aryl phosphonic acids readily form self-assembled monolayers (SAMs) on the surface of ITO. This process involves the chemisorption of the phosphonic acid headgroup onto the hydroxylated oxide surface. The binding to the ITO surface is robust and can occur in several modes, though it is predominantly a bidentate fashion where two of the three oxygen atoms from the phosphonic acid group bind to the surface. acs.org The quality and packing of the resulting monolayer are highly dependent on the characteristics of the ITO substrate itself. Factors such as surface roughness, crystal structure, and the concentration of hydroxide ions on the surface significantly influence the formation of well-ordered and stable SAMs. nih.gov Smoother, amorphous ITO surfaces with a high density of hydroxyl groups tend to yield the most well-packed and defect-free monolayers. nih.gov

The formation of these monolayers is a versatile method for tailoring the surface properties of ITO. The phenyl ring of the phosphonic acid provides a scaffold that can be functionalized, as in the case of 3-chlorophenylphosphonic acid, to impart specific chemical and physical properties to the surface. The choice of solvent during the SAM formation process is also critical, as solvents that interact strongly with the ITO surface can compete for binding sites and hinder the formation of a high-quality monolayer. acs.org

The modification of ITO surfaces with SAMs of aryl phosphonic acids is a crucial strategy in the fabrication of high-performance optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The SAM acts as an interfacial layer that can improve the compatibility between the inorganic ITO electrode and the organic active layers of the device. acs.org

By carefully selecting the substituent on the phenyl ring, the surface energy of the ITO can be precisely controlled. This allows for better wetting and adhesion of subsequently deposited organic materials, which is essential for creating efficient and stable devices. For instance, fluorinated aryl phosphonic acids have been used to modify ITO surfaces to create a more favorable interface for organic materials. acs.org The presence of the chlorine atom in 3-chlorophenylphosphonic acid would similarly alter the surface energy and electronic properties of the ITO, thereby influencing the performance of optoelectronic devices. This modification can lead to improved device stability and efficiency by optimizing the interface for charge transport. acs.org

One of the most significant impacts of forming a SAM of an aryl phosphonic acid on ITO is the ability to tune the work function of the electrode. The work function is a critical parameter that governs the efficiency of charge injection or extraction at the electrode-organic interface. The formation of a SAM introduces a dipole moment at the surface, which can either increase or decrease the work function of the ITO. acs.orgacs.org

| Phosphonic Acid Derivative | Substituent | Resulting Work Function (eV) |

|---|---|---|

| Cleaned ITO (Reference) | None | 5.00 |

| Nitrophenylphosphonic Acid | -NO₂ | 5.60 |

| Cyanophenylphosphonic Acid | -CN | 5.77 |

Data sourced from Kelvin probe measurements of modified ITO surfaces. researchgate.net

Supramolecular Chemistry and Crystal Engineering

The phosphonic acid moiety is a highly effective functional group for designing and constructing ordered molecular assemblies through the principles of supramolecular chemistry and crystal engineering.

The phosphonic acid group is an excellent building block for supramolecular chemistry because it can act as both a strong hydrogen bond donor and acceptor. researchgate.netresearchgate.net This dual nature allows for the formation of robust and directional intermolecular interactions, which are the foundation of self-assembly processes. Molecules like 3-chlorophenylphosphonic acid can be designed to assemble into larger, well-defined structures.

The quasi-tetrahedral geometry of the phosphonic acid group, with its three oxygen atoms available for interaction, provides a versatile platform for creating complex networks. researchgate.net These assemblies can be purely organic, or they can incorporate metal ions to form organic-inorganic hybrid materials. The presence of other functional groups on the molecule, such as the chloro-substituted phenyl ring in 3-chlorophenylphosphonic acid, adds another layer of control over the self-assembly process through interactions like halogen bonding or π-π stacking.

In the solid state, phosphonic acids typically form extensive hydrogen bonding networks. The P=O group is a strong hydrogen bond acceptor, while the two P-OH groups are strong donors. This leads to the formation of characteristic hydrogen bonding motifs, such as dimers and catemers, which then extend into two- or three-dimensional networks. beilstein-journals.org

Coordination Properties in Supramolecular Architecture

The phosphonic acid moiety of 3-Chlorophenylphosphonic acid is a versatile functional group for building supramolecular architectures. nih.govnih.gov Like other phosphonic acids, it can act as a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into ordered, non-covalent structures. The P=O group is a strong hydrogen bond acceptor, while the two P-OH groups are strong hydrogen bond donors. This dual nature allows for the formation of robust and predictable hydrogen-bonding networks, which are fundamental to supramolecular chemistry.

In the context of coordination chemistry, the phosphonic acid group is an excellent ligand for a wide variety of metal ions. researchgate.net It can coordinate to metal centers in a monodentate, bidentate, or tridentate fashion, and can also bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The coordination of phosphonic acids to metal ions leads to the formation of stable metal phosphonates. researchgate.net The specific architecture of these materials is influenced by factors such as the metal-to-ligand ratio, pH, and the presence of other coordinating species. While specific studies on 3-Chlorophenylphosphonic acid are not prevalent, the principles of coordination chemistry suggest that it would readily form stable complexes with various metal ions, making it a candidate for the design of new supramolecular materials.

Role in Hybrid and Nanomaterials Development

The development of hybrid and nanomaterials often relies on the precise control of interfaces and the incorporation of specific functionalities. Phosphonic acids, including 3-Chlorophenylphosphonic acid, are instrumental in this field due to their strong binding affinity to metal oxide surfaces.

Phosphonic Acids in Functional Material Design

Phosphonic acids are widely employed in the design of functional materials for a range of applications, including catalysis, separation, and sensing. nih.govnih.gov Their ability to form stable linkages with metal ions allows for the creation of robust hybrid materials that combine the properties of both organic and inorganic components. For instance, phosphonate-based MOFs can be designed to have specific pore sizes and chemical environments for selective gas storage or catalysis. nih.gov

The organic component of the phosphonic acid, in this case, the 3-chlorophenyl group, can be tailored to introduce specific functionalities into the material. The chlorine substituent can influence the electronic properties of the aromatic ring and may offer sites for further chemical modification. While the direct application of 3-Chlorophenylphosphonic acid in functional material design is not extensively documented, the versatility of the phosphonic acid platform suggests its potential in creating materials with tailored properties.

Surface Functionalization for Advanced Composites

The phosphonic acid group forms a strong, covalent-like bond with the surface hydroxyl groups of metal oxides, creating a stable and robust functionalization. nih.gov The outward-facing 3-chlorophenyl group can then interact with the surrounding matrix, leading to improved stress transfer and enhanced mechanical properties of the composite material. Research on related systems has shown that phosphonic acid-modified fillers can significantly improve the tensile strength and toughness of polymer composites. nist.gov

Below is a data table summarizing the general applications of phosphonic acids in materials science, which can be extrapolated to understand the potential of 3-Chlorophenylphosphonic acid.

| Application Area | Role of Phosphonic Acid | Potential Contribution of 3-Chlorophenyl Group |

| Supramolecular Chemistry | Hydrogen bonding, metal coordination | Influences packing and electronic properties |

| Hybrid Materials | Linker in MOFs and coordination polymers | Modifies framework properties |

| Nanomaterial Synthesis | Surface functionalization of nanoparticles | Controls dispersibility and interfacial interactions |

| Advanced Composites | Improves filler-matrix adhesion | Enhances compatibility with specific polymer matrices |

Catalytic Applications and Ligand Design Principles

Phosphonic Acids as Ligands in Coordination Chemistry

Phosphonic acids are versatile ligands in coordination chemistry due to the presence of a phosphonate (B1237965) group (-PO(OH)₂), which can be deprotonated to form strong bonds with a wide range of metal ions. This ability allows for the construction of diverse and robust metal-organic architectures.

Metal phosphonates are a class of coordination polymers or metal-organic frameworks (MOFs) formed by the reaction of phosphonic acids with metal ions. The phosphonate group, [RPO₃]²⁻, is an excellent multidentate ligand, capable of binding to multiple metal centers through its three oxygen atoms. This often leads to the formation of extended one-, two-, or three-dimensional structures. The strength and stability of the metal-oxygen-phosphorus (M-O-P) bond contribute to the high thermal and chemical stability of many metal phosphonate materials.

The formation of these complexes can be influenced by various factors, including the pH of the reaction medium, the nature of the metal ion, and the steric and electronic properties of the organic group (R) attached to the phosphorus atom. For 3-chlorophenylphosphonic acid, the chlorophenyl group can influence the solubility of the precursors and the packing of the final structure. For instance, the reaction of substituted arylphosphonates with molybdate in aqueous media has been shown to form polyoxomolybdates capped by the phosphonate ligand. The specific structure is dependent on the reaction pH and the nature of the aryl substituent.

The phosphonate group can adopt various coordination modes, acting as a monodentate, bidentate (chelating or bridging), or tridentate ligand. This versatility allows it to bridge multiple metal centers, facilitating the formation of robust, extended networks. The coordination number of the metal ion and the resulting geometry of the complex are influenced by the coordination mode of the phosphonate ligand, as well as the presence of other ancillary ligands or solvent molecules.

Phosphonic acids and phosphines represent two distinct classes of phosphorus-based ligands with different electronic and steric properties, leading to different applications in coordination chemistry and catalysis.

Electronic Properties:

Phosphonic Acids/Phosphonates: The phosphonate group is a hard, anionic oxygen-based donor. The P-O bonds are highly polarized, and the ligand coordinates to metal ions through the oxygen atoms. They are generally considered poor π-acceptors.

Phosphines (e.g., Triphenylphosphine): Phosphines (R₃P) are neutral, soft ligands that coordinate to metals through the phosphorus atom's lone pair of electrons. They are good σ-donors and can act as π-acceptors. The π-acidity arises from the overlap of the metal's d-orbitals with the σ* anti-bonding orbitals of the P-C bonds. The electronic properties of phosphines can be tuned by changing the R groups; electron-withdrawing groups increase π-acidity.

Steric Properties:

Phosphines: The steric bulk of phosphine ligands is a well-defined and highly tunable parameter, famously quantified by Tolman's cone angle. This allows for precise control over the coordination environment of the metal center, which is crucial in homogeneous catalysis for influencing reactivity and selectivity.

Bonding and Applications:

Metal-Phosphonate Bonds: The M-O bonds are strong and often lead to robust, insoluble polymeric materials like MOFs, which are suitable for heterogeneous catalysis.

Metal-Phosphine Bonds: The M-P bond is covalent and typically found in discrete, soluble molecular complexes used in homogeneous catalysis. Phosphine ligands are often "spectator" ligands, meaning they modify the catalytic properties of the metal center without participating directly in the reaction.

| Feature | Phosphonic Acid Ligands | Phosphine Ligands |

| Donor Atom | Oxygen | Phosphorus |

| Charge | Anionic (deprotonated) | Neutral |

| Bonding | Primarily ionic/covalent M-O | Covalent M-P |

| π-Character | Poor π-acceptor | σ-donor, tunable π-acceptor |

| Typical Structures | Extended networks (MOFs), polymers | Discrete molecular complexes |

| Solubility | Generally insoluble | Often soluble in organic solvents |

| Primary Application | Heterogeneous catalysis, materials science | Homogeneous catalysis |

Role in Homogeneous and Heterogeneous Catalysis

While discrete metal complexes of 3-chlorophenylphosphonic acid could potentially be used in homogeneous catalysis, the strong tendency of phosphonates to form extended, insoluble structures makes them particularly well-suited for applications in heterogeneous catalysis.

Phosphonic acids provide an effective anchor for immobilizing homogeneous catalysts onto solid supports. The phosphonic acid group can bind strongly to the surface of metal oxides like silica, alumina, or titania. This strategy combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst.

The general approach involves modifying the surface of a support material with a phosphonic acid, which may contain another functional group capable of coordinating to a catalytically active metal complex. Alternatively, a catalytically active complex bearing a phosphonic acid group can be directly anchored to the support. This covalent immobilization can prevent leaching of the catalyst from the support, a common problem in heterogeneous catalysis. For example, ruthenium-based homogeneous catalysts have been immobilized on solid supports using phosphine ligands functionalized for attachment, demonstrating the principle of converting homogeneous systems to heterogeneous ones for improved reusability.

Metal-Organic Frameworks constructed from phosphonic acid linkers, such as 3-chlorophenylphosphonic acid, can possess intrinsic acidic properties that are useful for catalysis. The acidity can arise from several sources:

Brønsted Acidity: Incomplete deprotonation of the phosphonic acid groups during MOF synthesis can leave residual P-OH moieties within the framework, which can act as Brønsted acid sites.

Lewis Acidity: The metal nodes within the MOF structure can act as Lewis acid sites.

These acidic sites can catalyze a variety of organic reactions, such as esterifications, aldol condensations, and Friedel-Crafts reactions. The ordered, porous structure of MOFs allows for size- and shape-selectivity, where only molecules of a certain dimension can access the active sites within the pores.

Furthermore, the presence of acidic P-OH groups and coordinated water molecules within the pores of phosphonate-based MOFs can create pathways for proton transport. This has led to significant research into their use as proton conductors for applications in proton exchange membrane (PEM) fuel cells. The proton conductivity of these materials is highly dependent on humidity and the specific arrangement of the hydrogen-bonding networks within the framework. The design of MOFs with specific pore sizes and functionalities can be used to optimize these proton conduction pathways.

Metal-Free Catalysis Concepts Utilizing 3-Chlorophenylphosphonic Acid

The field of organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Within this domain, Brønsted acids have garnered significant attention for their ability to activate substrates and facilitate a wide range of chemical transformations in a metal-free manner. Arylphosphonic acids, including 3-chlorophenylphosphonic acid, represent a class of tunable Brønsted acid catalysts whose activity can be modulated by the electronic nature of substituents on the aromatic ring.

The primary role of 3-chlorophenylphosphonic acid in metal-free catalysis is as a Brønsted acid catalyst. Its efficacy stems from the acidic protons of the phosphonic acid group, which can protonate substrates, thereby increasing their electrophilicity and rendering them more susceptible to nucleophilic attack. The presence of the chlorine atom at the meta-position of the phenyl ring plays a crucial role in modulating the acidity of the phosphonic acid group.

The electronic effect of substituents on the dissociation constants (pKa) of arylphosphonic acids provides insight into their potential catalytic activity. A lower pKa value indicates a stronger acid and, often, a more active catalyst in reactions that benefit from protonation of the substrate. The Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives, is a useful tool for quantifying these substituent effects.

A study on the substituent effects on the first and second dissociation constants of various arylphosphonic acids revealed a good correlation with the Hammett substituent constant (σ). cdnsciencepub.com This correlation indicates that the acidity of the phosphonic acid is influenced by the electron-withdrawing or electron-donating nature of the substituent on the aromatic ring. cdnsciencepub.com Electron-withdrawing groups, such as the chloro group, increase the acidity of the phosphonic acid by stabilizing the resulting phosphonate anion through inductive effects.

Table 1: Effect of Substituents on the First Dissociation Constant (pK_a1) of Substituted Phenylphosphonic Acids cdnsciencepub.com

| Substituent (X) in X-C₆H₄PO₃H₂ | Hammett Constant (σ) | pK_a1 |

| H | 0.00 | 2.36 |

| 3-CH₃ | -0.07 | 2.41 |

| 4-CH₃ | -0.17 | 2.47 |

| 3-Cl | 0.37 | 2.08 |

| 4-Cl | 0.23 | 2.19 |

| 3-NO₂ | 0.71 | 1.88 |

| 4-NO₂ | 0.78 | 1.84 |

Table 2: Effect of Substituents on the Second Dissociation Constant (pK_a2) of Substituted Phenylphosphonic Acids cdnsciencepub.com

| Substituent (X) in X-C₆H₄PO₃H₂ | Hammett Constant (σ) | pK_a2 |

| H | 0.00 | 7.76 |

| 3-CH₃ | -0.07 | 7.85 |

| 4-CH₃ | -0.17 | 7.96 |

| 3-Cl | 0.37 | 7.30 |

| 4-Cl | 0.23 | 7.45 |

| 3-NO₂ | 0.71 | 6.89 |

| 4-NO₂ | 0.78 | 6.82 |

As shown in the tables, the presence of the 3-chloro substituent (σ = 0.37) significantly lowers both the pK_a1 and pK_a2 values compared to the unsubstituted phenylphosphonic acid. cdnsciencepub.com This increased acidity makes 3-chlorophenylphosphonic acid a more potent Brønsted acid catalyst.

In a typical catalytic cycle involving an arylphosphonic acid, the acid first protonates an electrophilic substrate, such as an imine or a carbonyl compound. This protonation enhances the electrophilicity of the substrate, facilitating the subsequent addition of a nucleophile. After the bond formation, the catalyst is regenerated by deprotonation, completing the catalytic cycle.

While specific, detailed research findings on the application of 3-chlorophenylphosphonic acid as a catalyst in metal-free reactions are not extensively documented in dedicated studies, its catalytic potential can be inferred from the broader understanding of Brønsted acid catalysis by substituted arylphosphonic acids. The enhanced acidity due to the 3-chloro substituent would likely lead to higher reaction rates in acid-catalyzed reactions compared to unsubstituted phenylphosphonic acid.

Potential metal-free reactions where 3-chlorophenylphosphonic acid could serve as an effective catalyst include:

Friedel-Crafts reactions: Activation of carbonyl compounds for reaction with aromatic nucleophiles.

Esterifications: Catalysis of the reaction between carboxylic acids and alcohols.

Hydrolysis of esters and amides: Acceleration of cleavage by protonating the carbonyl oxygen.

Rearrangement reactions: Promotion of rearrangements that proceed through protonated intermediates.

The design of organocatalysts based on the arylphosphonic acid scaffold allows for fine-tuning of catalytic activity through the judicious choice of substituents. The 3-chlorophenylphosphonic acid serves as an example of how electronic modification can enhance the Brønsted acidity and, consequently, the catalytic potential in metal-free transformations.

Theoretical and Computational Investigations

Quantum Chemical Methods in Phosphonic Acid Research

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of phosphonic acids. semanticscholar.org These methods allow for the calculation of optimized molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the compound's reactivity and interactions. nih.govnih.gov

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p), can accurately predict structural parameters and electronic distributions. nih.govmdpi.com For aryl phosphonic acids, the pKa values are strongly dependent on the electronic properties of the substituent on the phenyl ring. nih.gov The presence of a chlorine atom at the meta position in 3-chlorophenylphosphonic acid is expected to have a significant electron-withdrawing effect, influencing the acidity of the phosphonic acid group.

Studies on halogenated phenylphosphines, a related class of compounds, have used DFT to quantify the impact of halogen substitution on molecular basicity. kuleuven.be These calculations show that mono-halogen substitution can reduce the proton affinity at the phosphorus atom by up to 20 kJ mol⁻¹. kuleuven.be A similar trend would be expected for the acidity of the P-OH protons in 3-chlorophenylphosphonic acid, where the chloro group influences the electronic environment of the entire molecule.

Table 1: Calculated Proton Affinities for Phenylphosphine and its Derivatives

| Compound | Calculation Method | Proton Affinity (kJ mol⁻¹) |

|---|---|---|

| Phenylphosphine | B3LYP/6-311++G(d,p) | 863 |

| Phenylphosphine | CCSD(T)/6-311++G(d,p) | 874 |

| meta-F-Phenylphosphine | B3LYP/6-311++G(d,p) | 844 |

| para-F-Phenylphosphine | B3LYP/6-311++G(d,p) | 848 |

This table presents data from quantum chemical studies on phenylphosphine, a related compound, to illustrate the effect of halogen substitution on molecular properties. Data sourced from computational studies. kuleuven.be

Modeling of Interfacial Interactions and Electronic Properties

The ability of phosphonic acids to form strong bonds with metal oxide surfaces makes them excellent candidates for applications in surface modification, corrosion inhibition, and as coupling layers in electronic devices. nih.govresearchgate.net Computational modeling is key to understanding the mechanisms of these interfacial interactions.

DFT calculations have been used to study the adsorption of the parent compound, phenylphosphonic acid (PPA), on various surfaces. On Cu(111), for instance, the dehydrogenated PPA molecule is shown to bind strongly in a tridentate geometry through its three oxygen atoms. osti.gov On anatase TiO₂(101), a combination of experimental data and theoretical studies suggests that PPA adsorbs in a bidentate fashion at low coverage, with a mixed bidentate/monodentate mode at higher coverages. acs.org The phosphonic acid group can also bind to Ti-6Al-4V alloy surfaces in a monodentate mode. mdpi.com

The adsorption energy and binding geometry are critical parameters that determine the stability and electronic properties of the resulting self-assembled monolayer (SAM). For 3-chlorophenylphosphonic acid, the chloro-substituent would modify the dipole moment and electronic distribution of the phenyl ring, which in turn could influence the packing density and orientation of the molecules on the surface. These modifications can be precisely modeled to predict the electronic properties of the interface, such as changes in the work function of the substrate.

Table 2: Adsorption Characteristics of Phenylphosphonic Acid (PPA) on Different Surfaces

| Substrate | Dominant Binding Mode | Key Findings from Computational Modeling |

|---|---|---|

| Cu(111) | Tridentate | DFT calculations support strong binding of the deprotonated molecule via three oxygen atoms. osti.gov |

| Anatase TiO₂(101) | Bidentate / Monodentate | Theoretical studies suggest the bidentate mode is lowest in energy, with the unbound P=O group interacting with surface hydroxyls. acs.org |

| Ti-6Al-4V | Monodentate | XPS analysis combined with theoretical understanding indicates binding through one P-O-Ti linkage. mdpi.com |

Simulation of Molecular Assembly and Supramolecular Synthons

Phosphonic acids are known to form robust hydrogen-bonded networks, leading to the formation of well-defined supramolecular structures. nih.gov The P(O)(OH)₂ group is an excellent hydrogen bond donor and acceptor, capable of forming characteristic supramolecular synthons. In the solid state, aryl phosphonic acids often form layered structures held together by extensive intermolecular P=O···H-O-P hydrogen bonds.

Molecular dynamics (MD) simulations can be employed to study the self-organization process of molecules like 3-chlorophenylphosphonic acid, both in solution and on surfaces. rsc.orgnih.gov These simulations can predict how individual molecules assemble into larger, ordered structures such as self-assembled monolayers (SAMs). By modeling the intermolecular forces, MD can elucidate the preferred packing arrangements and the role of the solvent in the assembly process. rsc.org

The crystal structure of 3-chlorophenylphosphonic acid would be determined by a balance of strong hydrogen bonding between the phosphonic acid groups and weaker interactions involving the aromatic rings, such as π-π stacking. The chlorine atom can also participate in halogen bonding (C-Cl···O), which could provide an additional directional interaction to guide the supramolecular assembly. Computational studies can predict the most stable crystal packing by comparing the energies of different polymorphic forms. mdpi.commdpi.com

Computational Design and Screening of Functional Materials

The specific chemical properties of 3-chlorophenylphosphonic acid make it a building block for various functional materials, and computational methods can accelerate the design and discovery of these materials.

One area of application is in proton exchange membranes for fuel cells. Materials functionalized with phosphonic acid groups can exhibit high proton conductivity. rsc.org Computational screening can be used to predict the proton conductivity of materials functionalized with different aryl phosphonic acids, identifying candidates like the 3-chloro derivative that may offer enhanced performance due to modified acidity and packing.

Another application is in the creation of molecularly imprinted polymers (MIPs) for selective recognition. For example, phenylphosphonic acid has been used as a template to create MIPs that selectively bind tyrosine phosphopeptides. nih.gov Computational docking and molecular dynamics simulations could be used to screen different functionalized phosphonic acids to optimize the binding affinity and selectivity of these materials for specific target molecules.

Table 3: Potential Applications and Relevant Computationally Screened Properties

| Potential Application Area | Key Molecular Property | Computational Method for Screening |

|---|---|---|

| Proton Exchange Membranes | Acidity (pKa), Molecular Packing | DFT, Molecular Dynamics |

| Selective Adsorbents (MIPs) | Binding Affinity, Shape Complementarity | Molecular Docking, MD Simulations |

| Surface Modifiers / Corrosion Inhibitors | Adsorption Energy, Surface Coverage | DFT, MD Simulations |

| Dental Adhesives | Adhesion Strength, Stability | DFT (for interaction energies), MD Simulations |

This table outlines how computational methods can guide the design of functional materials based on substituted phosphonic acids.

Theoretical Studies on Reaction Mechanisms

Understanding the reaction mechanisms for the synthesis of 3-chlorophenylphosphonic acid is crucial for optimizing reaction conditions and improving yields. Quantum chemical calculations can provide detailed energy profiles for synthetic pathways, identifying transition states and reaction intermediates.

Several general methods are used for the synthesis of aryl phosphonic acids. nih.govnih.gov One common route is the hydrolysis of an aryl phosphonyl dichloride (ArPOCl₂). google.com Another widely used method is the dealkylation of dialkyl phosphonates, often achieved by reaction with bromotrimethylsilane (B50905) (the McKenna reaction) followed by methanolysis or hydrolysis. nih.govbeilstein-journals.org

Theoretical studies can model these reaction steps. For the McKenna reaction, DFT calculations can elucidate the mechanism of silylation of the phosphonate (B1237965) ester followed by the nucleophilic attack of the bromide ion to dealkylate the intermediate. By calculating the activation energies for each step, computational models can help explain why certain conditions are favorable and can be used to predict the outcomes for different substrates, such as a dialkyl (3-chlorophenyl)phosphonate.

Environmental Fate and Degradation Studies

Pathways of Environmental Transformation of Organophosphorus Compounds

Organophosphorus compounds, a broad class that includes 3-chlorophenylphosphonic acid, are subject to several environmental transformation pathways that dictate their persistence and impact. The carbon-phosphorus (C-P) bond characteristic of phosphonates is known for its stability, making these compounds generally resistant to degradation. nih.gov However, various biotic and abiotic processes can lead to their eventual breakdown.

Microbial activity is a primary driver for the degradation of phosphonates in the environment. nih.gov Bacteria and fungi have evolved enzymatic systems capable of cleaving the stable C-P bond, often to utilize the phosphorus for growth. mdpi.com

C-P Lyase Pathway: One of the most studied mechanisms is the C-P lyase pathway, which can directly cleave the C-P bond in a variety of phosphonates to yield inorganic phosphate (B84403) and a corresponding hydrocarbon. nih.gov This multi-enzyme complex is found in a range of bacteria and is crucial for the mineralization of many phosphonate (B1237965) compounds.

Hydrolytic Pathways: Some microorganisms employ hydrolytic enzymes that attack the C-P bond. For instance, phosphonatase enzymes can hydrolyze specific phosphonates, such as 2-aminoethylphosphonate (AEP), a common natural phosphonate. nih.gov

Degradation of the Aromatic Ring: For a compound like 3-chlorophenylphosphonic acid, microbial degradation would likely involve initial attacks on the chlorinated aromatic ring. Bacteria are known to degrade chlorophenols and other chlorinated aromatic compounds, typically through the action of oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. These intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into smaller organic acids that can enter central metabolic pathways. nih.gov The degradation of 3-chloropropionic acid by various bacterial and fungal strains demonstrates that microbial dehalogenation of chlorinated organic acids is a feasible pathway. griffith.edu.auresearchgate.net

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant transformation pathway for organophosphorus compounds in aquatic environments.

Studies on various phosphonates have shown they are susceptible to UV light conversion. nih.gov The degradation is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in the presence of sunlight and naturally occurring substances like dissolved organic matter. rsc.org

Key factors influencing the rate of photolytic degradation include:

pH: The pH of the water can significantly affect photodegradation rates. For methylphosphonic acid, degradation was found to be more extensive under alkaline conditions. rsc.org

Presence of Metal Ions: The presence of certain metal ions, particularly iron (Fe), has been shown to enhance the photodegradation of phosphonates. nih.gov Iron can form complexes with phosphonates, which may be more susceptible to photolysis.

Light Intensity: The rate of degradation is directly related to the intensity of UV radiation. nih.gov

The primary products of phosphonate photodegradation are typically inorganic orthophosphate and metabolites like aminomethylphosphonic acid (AMPA) from more complex phosphonates, which can be further degraded. nih.gov For 3-chlorophenylphosphonic acid, photolysis would be expected to cleave the C-P bond, releasing phosphate and potentially forming 3-chlorophenol (B135607) or other chlorinated aromatic byproducts.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While many organophosphorus esters (containing P-O-C bonds) are susceptible to hydrolysis, the C-P bond in phosphonates is exceptionally resistant to this process under typical environmental conditions. nih.govnih.gov

Significant hydrolysis of phosphonates and phosphinates generally requires aggressive conditions, such as the presence of strong acids or bases and elevated temperatures, which are not characteristic of most natural soil and water environments. nih.govresearchgate.net Therefore, abiotic hydrolysis is generally considered a minor degradation pathway for phosphonic acids like 3-chlorophenylphosphonic acid in the environment.

Table 1: Factors Influencing Environmental Transformation of Organophosphorus Compounds

| Factor | Microbial Degradation | Photolytic Degradation | Hydrolysis |

| pH | Can affect microbial activity and enzyme function; optimal ranges vary by microbe. | Significant impact; rates can be higher in alkaline or acidic conditions depending on the compound. nih.govrsc.org | Catalyzed by strong acids or bases; very slow at neutral environmental pH. nih.gov |

| Temperature | Generally increases with temperature up to an optimum for microbial growth. | Minor direct effect, but can influence reaction kinetics. | Strongly dependent; rates increase significantly with higher temperatures. nih.gov |

| Presence of Oxygen | Aerobic pathways (using oxygenases) are common for aromatic ring cleavage. nih.gov Anaerobic degradation is also possible but often slower. | Can influence the formation of reactive oxygen species. | Not directly dependent on oxygen. |

| Metal Ions (e.g., Iron) | Can be essential cofactors for enzymes but high concentrations can be toxic. | Can act as a photocatalyst, significantly enhancing degradation rates. nih.gov | Can catalyze hydrolysis under certain conditions. |

| Organic Matter | Can serve as a co-metabolite for some microbes, but can also sorb the compound, reducing bioavailability. | Can act as a photosensitizer, producing reactive species that enhance degradation. | Generally has a limited effect. |

Adsorption and Mobility in Environmental Compartments

The movement and distribution of 3-chlorophenylphosphonic acid in the environment are largely governed by its adsorption (sorption) to soil and sediment particles. The phosphonic acid functional group plays a dominant role in this process.

Like other phosphonates such as glyphosate, 3-chlorophenylphosphonic acid is expected to bind strongly to soil components. international-agrophysics.orgmdpi.com This high sorption potential is due to the formation of complexes between the phosphonate group and metal oxides, particularly those of iron (Fe) and aluminum (Al), which are abundant in many soils. international-agrophysics.org The phosphonate moiety can displace water or hydroxyl groups from the surfaces of these minerals, forming strong inner-sphere complexes.

Key factors controlling the adsorption and mobility include:

Soil Composition: Soils with high clay content and, most importantly, high levels of iron and aluminum oxides will exhibit the strongest adsorption and thus the lowest mobility. international-agrophysics.org

Soil pH: pH influences the electrical charge of both the phosphonic acid molecule and the soil particle surfaces. Maximum adsorption for many organic acids occurs when the pH is near the acid's pKa value. frontierspartnerships.org

Organic Matter: Soil organic matter can also contribute to adsorption, although the interaction with metal oxides is often considered the dominant mechanism for phosphonates. conicet.gov.ar

Phosphate Levels: High concentrations of inorganic phosphate in the soil can compete with phosphonates for the same binding sites on soil particles, potentially increasing the mobility of the phosphonate compound. mdpi.com

Due to this strong adsorption, 3-chlorophenylphosphonic acid is expected to have very low mobility in most soil environments. It is likely to be retained in the upper soil layers, with a low potential for leaching into groundwater. mdpi.comconicet.gov.ar Any transport to aquatic systems would likely occur through soil erosion, with the compound remaining bound to particulate matter. nih.gov

Table 2: Adsorption Behavior of Phosphonates in Environmental Compartments

| Environmental Compartment | Key Adsorbents | Adsorption Strength | Resulting Mobility |

| Soil (Topsoil) | Iron and Aluminum Oxides, Clay Minerals, Organic Matter international-agrophysics.org | High | Low |

| Sediment | Iron and Aluminum Oxides, Clay Minerals, Organic Matter nih.gov | High | Low (primarily transported with particles) |

| Groundwater/Aquifers | Mineral Surfaces (less abundant than in soil) | Moderate to Low | Potentially higher than in soil, but leaching is limited by strong topsoil adsorption. |

Bioavailability and Ecosystem Impact (General Organophosphorus Studies)

The bioavailability of a chemical—the extent to which it can be taken up by an organism—is inversely related to its strength of adsorption. Because 3-chlorophenylphosphonic acid is expected to bind tightly to soil and sediment, its bioavailability to soil microorganisms, plants, and aquatic organisms is likely to be low. researchgate.net

Impact on Soil Microorganisms: While some microorganisms can degrade phosphonates, high concentrations of certain organophosphorus compounds can be toxic. However, the strong sorption to soil particles generally reduces the concentration in the soil solution, mitigating potential toxicity. researchgate.net

Uptake by Plants: Plant uptake of strongly sorbed compounds from the soil is generally limited. The compound would need to desorb into the soil solution to be taken up by roots.

Aquatic Ecosystems: In aquatic environments, 3-chlorophenylphosphonic acid would predominantly be associated with suspended sediments and bottom sediments rather than being dissolved in the water column. nih.gov This reduces direct exposure for pelagic (water-column dwelling) organisms but creates a potential exposure route for benthic (bottom-dwelling) organisms.

Eutrophication Potential: A significant long-term ecosystem impact from the degradation of any organophosphorus compound is the release of inorganic phosphate. nih.gov Phosphate is a limiting nutrient in many freshwater ecosystems, and its addition can lead to eutrophication—an over-enrichment of water with nutrients, resulting in excessive growth of algae (algal blooms) and subsequent depletion of oxygen. nih.gov

Computational Approaches to Environmental Fate Prediction

In the absence of extensive experimental data for a specific chemical like 3-chlorophenylphosphonic acid, computational models are valuable tools for predicting its environmental fate and potential toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a molecule to predict its physicochemical properties and biological activities. For 3-chlorophenylphosphonic acid, QSARs could be used to estimate properties like its octanol-water partition coefficient (Kow), water solubility, and soil adsorption coefficient (Koc), which are critical inputs for environmental fate models. nih.gov